molecular formula C12H18ClN3OS B2941030 2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride CAS No. 303740-46-7

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride

Cat. No.: B2941030
CAS No.: 303740-46-7
M. Wt: 287.81
InChI Key: LJFCFPBNSCBYOJ-UHFFFAOYSA-N
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Description

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is a triazine-based compound characterized by a benzylthio substituent at the 4-position of the triazine ring and an ethanol moiety at the 1-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Triazine derivatives are widely studied for their biological activity, including antimicrobial, anticancer, and herbicidal properties. The benzylthio group likely contributes to lipophilicity, influencing membrane permeability, while the ethanol moiety may improve water solubility via hydrogen bonding .

Properties

IUPAC Name

2-(6-benzylsulfanyl-2,4-dihydro-1H-1,3,5-triazin-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS.ClH/c16-7-6-15-9-13-12(14-10-15)17-8-11-4-2-1-3-5-11;/h1-5,16H,6-10H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCFPBNSCBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCO)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via multiple synthetic routes. One common approach involves the reaction of benzyl chloride with thiourea, followed by the cyclization with 2-chloroethanol. The conditions usually require an inert atmosphere, with temperatures ranging from 60 to 80°C and the presence of a strong base, such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production involves large-scale batch reactors maintaining stringent temperature controls and continuous monitoring of the reaction progress. Catalysts like palladium on carbon can be used to enhance the yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction can be carried out with lithium aluminum hydride to yield various dihydro derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, often involving alkylating agents.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, acetic acid

  • Reduction: : Lithium aluminum hydride, ethanol

  • Substitution: : Alkyl halides, polar aprotic solvents

Major Products

  • Oxidation: : Benzyl sulfoxides, sulfones

  • Reduction: : Reduced triazine derivatives

  • Substitution: : Alkylated thioethers

Scientific Research Applications

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is extensively used in scientific research. In chemistry, it serves as a precursor in the synthesis of heterocyclic compounds. In biology, it's studied for its potential as an enzyme inhibitor due to its structural similarity to biological substrates. In medicine, research explores its role as a potential therapeutic agent for various diseases, including its application in drug design for targeted therapies. In industrial chemistry, it is used to develop novel materials with specific properties.

Mechanism of Action

The compound's mechanism of action primarily involves its ability to interact with biological molecules, often acting as an inhibitor. It targets specific enzymes or receptors in cellular pathways, blocking their function and leading to desired therapeutic effects. Its interactions at the molecular level can be explored through computational modeling and experimental assays to elucidate the pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride (Target) 1,3,5-Triazine Benzylthio (C6H5CH2S-), ethanol (HOCH2CH2-) Thioether, hydroxyl, hydrochloride Pharmaceuticals, agrochemicals
2-(4-(Anthracen-9(10H)-ylideneamino)-4-(1,6-dihydro-1,2,4-triazin-5(2H)-one)-pyridine 6 Pyridine-1,2,4-triazine Anthracene-derived imine, carboxylic acid (from oxidation) Imine, ketone Fluorescent probes, optoelectronics
4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]methyl]benzenesulfonamide hydrochloride 1,3,5-Triazine Sulfonamide, phenoxymethyl, diamino-dimethyl Sulfonamide, ether Antibacterial agents

Key Observations:

  • Target Compound: The benzylthio group introduces steric bulk and electron-withdrawing effects, which may stabilize the triazine ring against hydrolysis. The ethanol group enhances hydrophilicity, balancing the lipophilicity from the benzylthio moiety .
  • The pyridine-triazine fusion expands π-conjugation, altering electronic properties .
  • Sulfonamide-Triazine Derivative (): The sulfonamide group improves water solubility and may enhance binding to bacterial enzymes (e.g., carbonic anhydrase), indicating antibacterial utility. The diamino-dimethyl groups likely increase hydrogen-bonding capacity .

Table 3: Property Comparison

Property Target Compound Anthracene-Triazine Hybrid Sulfonamide-Triazine Derivative
Solubility Moderate (HCl salt enhances aqueous) Low (anthracene hydrophobic core) High (sulfonamide and HCl salt)
Stability Likely stable (thioether protection) Sensitive to light (anthracene conjugation) Stable (diamino-dimethyl groups)
Bioactivity Antimicrobial (predicted) Fluorescent/Photodynamic Antibacterial (sulfonamide-mediated)

Functional Implications:

  • The target’s benzylthio group may confer resistance to enzymatic degradation compared to ’s sulfonamide, which is prone to hydrolysis in acidic environments.
  • ’s anthracene moiety enables applications in photodynamic therapy but limits bioavailability due to poor solubility .

Biological Activity

2-[4-(Benzylthio)-3,6-dihydro-1,3,5-triazin-1(2H)-yl]ethanol hydrochloride is a synthetic compound characterized by its unique triazine structure and potential biological activities. With the molecular formula C₁₂H₁₈ClN₃OS, this compound has garnered attention in pharmaceutical and agrochemical research due to its promising properties.

Chemical Structure and Properties

The compound features a combination of a benzylthio group and a dihydrotriazine framework, which may enhance its solubility and biological activity compared to other similar compounds. The hydrochloride salt form adds versatility for various applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has demonstrated notable inhibition of Hep-G2 (liver cancer) and HCT-116 (colon cancer) cells with low IC50 values indicating high potency .
  • Mechanisms of Action : The anticancer effects are primarily attributed to the induction of apoptosis in treated cells. Studies indicate that a significant percentage of cell death is due to apoptosis rather than necrosis, suggesting that the compound may act through programmed cell death pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamideContains triazine and sulfonamide groupsAntimicrobial
2-Benzylthio-4-chloro-N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-5-methylbenzenesulfonamideSimilar thioether linkageAnticancer
2-[4-(Trifluoromethyl)benzylthio]-3-hydroxyquinazolin-4(3H)-oneIncorporates quinazoline structureAntimicrobial

Case Studies

  • Cytotoxicity Against Hep-G2 Cells : In a study evaluating the cytotoxic effects of various compounds against Hep-G2 cells, this compound showed significant inhibition in cell viability at concentrations below 20 µg/mL. The positive control paclitaxel exhibited an IC50 value of 643 ng/mL for comparison .
  • Apoptosis Induction : Further investigations into the type of cell death revealed that treatment with this compound resulted in apoptosis-dependent cell death in Hep-G2 cells. Approximately 66% to 91% of total dead cells were identified as apoptotic based on acridine orange/ethidium bromide staining .

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (silica gel-G) to confirm intermediate formation .
  • Optimize stoichiometry to minimize byproducts (e.g., unreacted benzylthiol).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures structural validation:

  • FTIR : Confirm functional groups (e.g., C=S stretch at ~650–750 cm⁻¹, ethanol O-H stretch at ~3200–3600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Identify aromatic protons (6.5–8.5 ppm), ethanol CH₂ groups (~3.5–4.5 ppm), and triazine NH protons (5.8–6.0 ppm, exchangeable with D₂O) .
    • ¹³C NMR : Assign triazine carbons (~150–160 ppm) and benzylthio aromatic carbons (~125–140 ppm) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content (deviation ≤ ±0.3% from theoretical values) .

Q. Example Optimization Table :

ConditionLow (-1)High (+1)Optimal
Temperature (°C)6010080
Catalyst (mol%)0.552.5
SolventEthanolDMFEthanol

Advanced: How to design biological activity studies for this compound?

Answer:
Focus on mechanistic and target-based assays :

In Vitro Screening :

  • Enzyme Inhibition : Test against dihydrofolate reductase (DHFR) due to triazine’s affinity for folate pathways .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

SAR Studies : Modify the benzylthio or ethanol moieties to correlate structure with activity.

ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding .

Data Interpretation : Contradictions in activity (e.g., high in vitro potency but low in vivo efficacy) may arise from poor bioavailability, necessitating prodrug strategies.

Advanced: How to analyze conflicting mass spectrometry (MS) data for purity assessment?

Answer:
Conflicts in MS data (e.g., unexpected adducts or fragments) require:

Ionization Mode Comparison : Compare ESI+ and ESI- spectra to identify protonated vs. deprotonated species.

High-Resolution MS (HRMS) : Resolve isobaric interferences (e.g., Cl vs. S isotopes) with resolution ≥30,000 .

MS/MS Fragmentation : Map fragment ions to proposed structure using software (e.g., ACD/MS Fragmenter).

Cross-Validation : Confirm purity via orthogonal methods (e.g., HPLC-UV at 254 nm) .

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